molecular formula C6H11BrN2 B13656644 3-(4-Bromobutyl)-3-methyl-3H-diazirine

3-(4-Bromobutyl)-3-methyl-3H-diazirine

Cat. No.: B13656644
M. Wt: 191.07 g/mol
InChI Key: YAYVRDBUIWFGJN-UHFFFAOYSA-N
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Description

3-(4-Bromobutyl)-3-methyl-3H-diazirine is a chemical reagent featuring a diazirine photoactivatable group, making it a valuable building block for constructing advanced photoaffinity probes. The diazirine moiety, a three-membered ring containing two nitrogen atoms, is stable under ambient light and various pH conditions but undergoes rapid decomposition upon irradiation with ultraviolet light (typically ~350 nm) to generate a highly reactive carbene species . This carbene can form covalent bonds with nearby biological molecules, enabling researchers to "capture" and study transient molecular interactions that are otherwise difficult to observe . The primary research value of this compound lies in its bifunctional design. The alkyl bromide side chain serves as a versatile handle for conjugation via nucleophilic substitution reactions, allowing it to be linked to molecules of interest such as ligands, drugs, or biomolecules. Once incorporated into a probe, the diazirine group enables proximity-driven crosslinking, which is crucial for applications in target identification , binding site characterization , and mapping protein-protein interactions . Compared to other photoactive groups like benzophenones, diazirines are smaller, providing a less disruptive mimic of native structures, and their carbene intermediates react with a broader range of amino acid side chains, potentially leading to higher cross-linking efficiency . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H11BrN2

Molecular Weight

191.07 g/mol

IUPAC Name

3-(4-bromobutyl)-3-methyldiazirine

InChI

InChI=1S/C6H11BrN2/c1-6(8-9-6)4-2-3-5-7/h2-5H2,1H3

InChI Key

YAYVRDBUIWFGJN-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCCCBr

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The precursor for this compound synthesis is typically a 4-bromobutyl ketone or aldehyde. The bromobutyl chain can be introduced via alkylation of appropriate intermediates or by using commercially available 4-bromobutyl derivatives.

Oxime Formation

The carbonyl precursor is treated with hydroxylamine derivatives to form the corresponding oxime. Hydroxylamine-O-sulfonic acid is a preferred reagent for this step due to its efficiency and mild reaction conditions. The reaction is typically conducted at low temperature (−78 °C) to control reactivity and prevent side reactions.

Tosylation of Oxime

The oxime is then tosylated using tosyl chloride or similar sulfonylating agents to produce the oxime tosylate intermediate. This step activates the oxime for subsequent nucleophilic substitution.

Formation of Diaziridine Intermediate

Ammonia (liquid or gaseous) is added to the oxime tosylate to induce cyclization, forming the diaziridine ring. This step is usually performed under controlled conditions to maximize yield and minimize decomposition.

Oxidation to Diazirine

The diaziridine intermediate is oxidized to the diazirine using mild oxidizing agents such as silver oxide (Ag2O). This oxidation is critical to form the photoactive diazirine ring without degrading the bromobutyl substituent.

Purification

The crude product is purified by silica-gel column chromatography to isolate the pure this compound. The purification step is essential to remove side products and unreacted starting materials.

Representative Reaction Scheme

Step Reagents/Conditions Outcome
1. Carbonyl precursor 4-Bromobutyl ketone/aldehyde Starting material for oxime formation
2. Oxime formation Hydroxylamine-O-sulfonic acid, −78 °C Oxime intermediate
3. Tosylation Tosyl chloride, base Oxime tosylate intermediate
4. Diaziridine formation Liquid ammonia, room temperature Diaziridine intermediate
5. Oxidation Silver oxide (Ag2O), mild conditions Diazirine ring formation
6. Purification Silica-gel chromatography Pure this compound

Analysis of Research Outcomes and Yields

  • The base-mediated one-pot synthesis method for aliphatic diazirines reported by Masuda et al. (2017) demonstrates efficient formation of diazirines with good yields after chromatographic purification, using hydroxylamine-O-sulfonic acid and KOH in liquid ammonia conditions.
  • The oxidation step with silver oxide is effective for converting diaziridines to diazirines without significant decomposition of sensitive substituents such as bromobutyl chains.
  • The overall yields for similar diazirine syntheses range from moderate to good (typically 30-60%), depending on the substrate and reaction optimization.
  • Stability tests indicate that diazirine compounds synthesized via these methods retain photoactivation properties and are stable under ambient light when properly stored.

Summary Table of Key Preparation Parameters

Parameter Details
Starting material 4-Bromobutyl ketone or aldehyde
Oxime formation Hydroxylamine-O-sulfonic acid, −78 °C
Tosylation agent Tosyl chloride
Diaziridine formation Liquid ammonia, room temperature
Oxidizing agent Silver oxide (Ag2O)
Purification method Silica-gel column chromatography
Typical yield 30-60%
Storage conditions 2-8 °C, protected from light
Assay purity ≥95% (by chromatographic methods)

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobutyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Bromobutyl)-3-methyl-3H-diazirine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromobutyl)-3-methyl-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, or O-H bonds of nearby molecules, forming covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 3-(4-Bromobutyl)-3-methyl-3H-diazirine with analogous compounds based on chain length, halogen substitution, and applications:

Compound Name Molecular Formula Molecular Weight Key Features Applications References
This compound C₆H₁₀BrN₂ 206.06 Aliphatic chain (4 carbons), bromine terminal, methyl-diazirine Hypothesized: Biomolecule conjugation, photoprobes
3-(2-Bromoethyl)-3-methyl-3H-diazirine [6] C₄H₇BrN₂ 178.02 Shorter chain (2 carbons), bromine terminal, methyl-diazirine Cysteine alkylation in protein crosslinking; synthesis yield: 33% (brown oil)
3-(3-Bromopropyl)-3-methyl-3H-diazirine C₅H₉BrN₂ 192.04 Intermediate chain (3 carbons), bromine terminal, methyl-diazirine Structural studies; collision cross-section analysis
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine C₈H₅BrF₃N₂ 283.04 Aromatic ring (electron-withdrawing CF₃), bromine substitution Photoprobes for protein interactions; Suzuki-Miyaura coupling
3-(2-Iodoethyl)-3-methyl-3H-diazirine [5] C₄H₇IN₂ 226.01 Iodoethyl chain (heavier halogen), methyl-diazirine Radiolabeling and tracking biomolecular interactions

Key Research Findings

Reactivity and Stability :

  • Aliphatic diazirines like 3-(2-bromoethyl)-3-methyl-3H-diazirine exhibit higher reactivity in alkylation reactions compared to aromatic analogs due to the flexibility of their alkyl chains . However, aromatic diazirines (e.g., 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine) demonstrate enhanced stability and are preferred in photochemical applications requiring prolonged UV exposure .
  • The bromine atom in aliphatic diazirines facilitates nucleophilic substitution, enabling conjugation with thiols or amines in biomolecules, as demonstrated in the alkylation of cysteine residues in histone H3 .

Synthetic Yields and Challenges :

  • The synthesis of 3-(2-bromoethyl)-3-methyl-3H-diazirine via triphenylphosphine-mediated bromination achieved a 33% yield, with purification challenges due to byproduct formation .
  • Aromatic diazirines (e.g., 3-(4-bromophenyl)-3-chloro-3H-diazirine) are synthesized using lithium chloride and NaOCl, yielding stable solids suitable for photoprobe applications .

Biological Applications :

  • Iodoethyl and bromoethyl diazirines are critical in radiolabeling and crosslinking studies. For example, 3-(2-iodoethyl)-3-methyl-3H-diazirine achieves a lower limit of quantification (LLOQ) in peptide analysis compared to brominated analogs, attributed to iodine’s higher molecular weight and detection sensitivity .
  • Aryl diazirines like 3-bromo-3-(4-methylphenyl)diazirine are used in kinetic studies of carbene intermediates, revealing substituent effects on reaction rates .

Data Table: Photochemical and Physical Properties

Property 3-(2-Bromoethyl)-3-methyl-3H-diazirine [6] 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine 3-(2-Iodoethyl)-3-methyl-3H-diazirine [5]
UV Activation Wavelength (nm) 350–365 360–380 350–365
Carbene Lifetime (ns) <1 1–5 <1
Solubility Lipophilic (hexane, DCM) Moderate (DMSO, acetonitrile) Lipophilic (hexane, EtOAc)
Stability Sensitive to light and heat Air-stable, long shelf life Sensitive to light

Q & A

Basic: What are the optimal synthesis protocols for 3-(4-Bromobutyl)-3-methyl-3H-diazirine to maximize yield and purity?

Answer:
The synthesis typically involves alkylation of a diazirine precursor followed by bromination. Key steps include:

  • Precursor preparation : Start with 3-methyl-3H-diazirine, reacting it with 1,4-dibromobutane under controlled alkaline conditions to introduce the bromobutyl chain .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Analytical techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
  • Yield optimization : Maintain reaction temperatures below 0°C to prevent premature carbene formation, and use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .

Basic: How does the bromobutyl substituent influence the photochemical reactivity of the diazirine core compared to other alkyl or aryl substituents?

Answer:
The bromobutyl group enhances carbene stability through:

  • Electron-withdrawing effects : Bromine’s inductive effect stabilizes the carbene intermediate, extending its lifetime for crosslinking .
  • Flexibility : The four-carbon chain allows optimal spatial positioning for target interactions, reducing steric hindrance compared to shorter chains (e.g., bromoethyl) or rigid aryl groups .
  • Comparative studies : Diazirines with trifluoromethyl or iodinated substituents show higher carbene reactivity but lower selectivity, highlighting bromobutyl’s balance between stability and specificity .

Advanced: What strategies are recommended for mitigating competing side reactions (e.g., premature carbene formation) during synthesis?

Answer:
Critical strategies include:

  • Light protection : Conduct reactions in amber glassware or under red light to prevent UV-induced carbene generation .
  • Inert atmosphere : Use nitrogen/argon to avoid oxidation of intermediates .
  • Low-temperature quenching : Add cold aqueous Na₂S₂O₃ to terminate unreacted brominating agents .
  • By-product analysis : Monitor side products (e.g., dibrominated species) via thin-layer chromatography (TLC) and optimize stoichiometry to minimize their formation .

Advanced: How can researchers validate the formation of the carbene intermediate in situ when using this compound as a photoaffinity probe?

Answer:
Validation methods include:

  • Trapping experiments : Introduce carbene scavengers (e.g., tetramethylpiperidine-N-oxide) and analyze adducts via LC-MS .
  • EPR spectroscopy : Detect triplet carbene species under UV irradiation at 350–365 nm .
  • Crosslinking efficiency assays : Compare target-protein binding before/after UV exposure using SDS-PAGE or Western blotting .

Basic: What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Answer:
Essential techniques:

  • NMR spectroscopy : ¹H NMR (δ 1.5–1.7 ppm for methyl groups; δ 3.4–3.6 ppm for bromobutyl protons) and ¹³C NMR (δ 25–30 ppm for diazirine carbons) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 179.02 for C₅H₉BrN₂) .
  • IR spectroscopy : Identify diazirine C=N stretches near 1600 cm⁻¹ .

Advanced: What are the critical factors in designing crosslinking experiments to ensure target-specific labeling while minimizing nonspecific interactions?

Answer:
Design considerations:

  • UV wavelength optimization : Use 350–365 nm for controlled carbene activation, avoiding shorter wavelengths that damage biomolecules .
  • Concentration titration : Test 10–100 µM ranges to balance labeling efficiency and background noise .
  • Quenching agents : Add β-mercaptoethanol post-irradiation to quench residual carbenes .
  • Negative controls : Include experiments without UV exposure or with a non-reactive diazirine analog to distinguish specific vs. nonspecific binding .

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